molecular formula C16H10F3N3OS B2839277 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391862-41-2

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2839277
CAS No.: 391862-41-2
M. Wt: 349.33
InChI Key: KBYNWDSDBYWGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the benzamide moiety, which imparts unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(trifluoromethyl)benzoyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

  • Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvent, temperature, and reaction time may be optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the trifluoromethyl group.

  • Reduction: Reduction reactions may target the thiadiazole ring or the benzamide moiety.

  • Substitution: Substitution reactions can occur at various positions on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl-substituted benzamide derivatives.

  • Reduction Products: Reduced thiadiazole derivatives or benzamide derivatives.

  • Substitution Products: Substituted phenyl or thiadiazole derivatives.

Scientific Research Applications

Chemistry: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as an antitumor agent, exhibiting cytotoxic properties against various cancer cell lines. It is also being investigated for its antimicrobial and antifungal activities.

Medicine: Due to its biological activity, the compound is being explored for its therapeutic potential in treating chronic myelogenous leukemia and other cancers. Its ability to inhibit STAT3, a key player in cancer progression, makes it a promising candidate for drug development.

Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of STAT3, a transcription factor involved in cell growth and survival. By binding to the SH2 domain of STAT3, it prevents the phosphorylation and activation of STAT3, leading to the suppression of tumor cell proliferation and induction of apoptosis.

Molecular Targets and Pathways Involved:

  • STAT3 Pathway: Inhibition of STAT3 signaling pathway.

  • IL-6/JAK Pathway: Interaction with the IL-6/JAK pathway, which is involved in inflammatory responses and cancer progression.

Comparison with Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenecarboximidamide: Similar structure but lacks the trifluoromethyl group.

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N'-[1-p-tolyl-meth-(Z)-ylidene]-hydrazine: Contains a different substituent on the phenyl ring[_{{{CITATION{{{_5{N-(5-Phenyl-[1,3,4]thiadiazol-2-yl)-N'-1-p-tolyl-meth-(Z)-ylidene ....

Uniqueness: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-9-5-4-8-11(12)13(23)20-15-22-21-14(24-15)10-6-2-1-3-7-10/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNWDSDBYWGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.